Cas no 2682-20-4 (2-methyl-2,3-dihydro-1,2-thiazol-3-one)

2-Methyl-2,3-dihydro-1,2-thiazol-3-one is a heterocyclic compound featuring a thiazolone core with a methyl substituent at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its thiazolone scaffold is known for contributing to bioactivity, enhancing its utility in medicinal chemistry. The compound exhibits stability under standard handling conditions, facilitating its use in diverse synthetic applications. Its well-defined chemical properties allow for precise functionalization, enabling the construction of complex molecular architectures. Researchers value this compound for its versatility and reliability in heterocyclic chemistry.
2-methyl-2,3-dihydro-1,2-thiazol-3-one structure
2682-20-4 structure
商品名:2-methyl-2,3-dihydro-1,2-thiazol-3-one
CAS番号:2682-20-4
MF:C4H5NOS
メガワット:115.1536
MDL:MFCD01742315
CID:43309
PubChem ID:39800

2-methyl-2,3-dihydro-1,2-thiazol-3-one 化学的及び物理的性質

名前と識別子

    • 2-Methyl-4-isothiazoline-3-one
    • MIT
    • 2-Methyl-2,3-dihydroisothiazol-3-one
    • 2-Methylisothiazol-3-one
    • Isothiazolone, 2-methyl-
    • Methyl-3(2H)-isothiazolone
    • Skycide 100
    • 2-Methyl-3-isothiazolone
    • Isothiazoline-one
    • Kathon
    • CMIT
    • 2-Methyl-Isothiazolin-3-one
    • 1-(4-CHLOROPHENYL)-3-(3,4-DICHLOROPHENYL)UREA
    • 2-METHYL-4-ISOTHIAZOLIN-3-ONE
    • 2-METHYL-3(2H)-ISOTHIAZOLONE
    • N-METHYL-3-OXODIHYDRO ISOTHIAZOLE
    • 2-methyl-3(2h)-isothiazolon
    • Methylisothiazolinone
    • 2-Methyl-4-Isothiazoline-3-Ketone
    • 2-Methyl-4-Isothiazolin-3-Ketone
    • 2-Methyl-4-isothiazolin-3-one(MIT)
    • 2-Methyl-2H-isothiazol-3-one
    • 2-Methyl-4-isothiazo
    • 2-Methyl-4-isothiazolin-3-one (Discontinued, see M314985)
    • MIT-50
    • MIT-PLUS
    • 2-Methylisothiazol-3(2H)-one
    • 2-methylisothiazolin-3-one
    • 2-METHYLISOTHIAZOLINONE
    • 2-methylisothiazolone
    • 8-Methylquinoline
    • Isothiazolone,2-m
    • KATHONCG
    • METHYLISOTHIAZDINONE
    • METHYLISOTHIAZOLIN
    • methylisothiazolin-3-one
    • METHYLISOTHIAZOLINE
    • METHYLISOTHIAZOLONE
    • N-methyl-isothiazole-HCl
    • Isothiazolinone (Carson)
    • 2-methyl-2,3-dihydro-1,2-thiazol-3-one
    • MBS
    • METHYLISOTHIAZOLINONE [VANDF]
    • 2Methyl2Hisothiazol3one
    • Neolone
    • Kathon CG 243
    • CAS-2682-20-4
    • EINECS 220-239-6
    • Caswell No. 572A
    • SCHEMBL113898
    • HSDB 8200
    • Tox21_303814
    • 2Methyl2,3dihydroisothiazol3one
    • MT 10
    • 2-methyl-isothiazol-3-one
    • CS-W011236
    • 243-K-Cg
    • 229D0E1QFA
    • n-methylisothiazolin-3-one
    • 2682-20-4 (free base)
    • methyl-isothiazolinone
    • methylisothiazolidinone
    • Acticide M 20
    • W-107150
    • N-Methyl-3-oxodihydroisothiazole
    • 2-Methyl-3(2H)-isothiazolone #
    • STL557951
    • 2-Methyl-4-isothiazolin-3-one (MI)
    • MIT (biocide)
    • HY-W010520
    • Kordek 50
    • DTXSID2034259
    • 2-methyl-1,2-thiazol-3-one
    • Z3227502095
    • CHEMBL1620780
    • Kordek MLX
    • 2Methyl3(2H)isothiazolone
    • 2-methyl-4-isothiazolinone
    • 2682-20-4
    • Acticide M 10
    • 2Methyl4isothiazolin3one
    • Microcare MT
    • NCGC00357093-01
    • Methylisothiazolinone free base
    • DB-005250
    • SCHEMBL17863
    • METHYLISOTHIAZOLINONE [MART.]
    • Kordek 573F
    • MIT 950
    • METHYLISOTHIAZOLINONE [MI]
    • METHYLISOTHIAZOLINONE [INCI]
    • 3(2H)Isothiazolone, 2methyl
    • METHYLISOTHIAZOLINONE (II)
    • 2-Methyl-4-isothiazolin-3-one, analytical standard
    • BBL104136
    • 2Methylisothiazol3(2H)one
    • 2-Methyl-4-isothiazolin-3-one, 95%
    • METHYLISOTHIAZOLINONE (MART.)
    • Q423870
    • UNII-229D0E1QFA
    • DTXCID0014259
    • 2-methyl-1,2-thiazol-3(2H)-one
    • Kordek 50C
    • 2-Methyl-4-isothiazolin-3-one 100 microg/mL in Acetonitrile
    • Neolone 950; 2-Methyl-4-isothiazolin-3-one; 2-Methylisothiazol-3-one
    • NS00003875
    • EN300-1708622
    • METHYLISOTHIAZOLINONE [II]
    • CHEBI:53620
    • MFCD01742315
    • AKOS007930246
    • KB 838
    • F21330
    • Bestcide 600
    • 2Methyl4isothiazolin3one calcium chloride
    • 3(2H)-Isothiazolone, 2-methyl-
    • MDL: MFCD01742315
    • インチ: InChI=1S/C4H5NOS/c1-5-4(6)2-3-7-5/h2-3H,1H3
    • InChIKey: BEGLCMHJXHIJLR-UHFFFAOYSA-N
    • ほほえんだ: CN1C(=O)C=CS1
    • BRN: 606203

計算された属性

  • せいみつぶんしりょう: 115.00900
  • どういたいしつりょう: 115.009184
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 45.6
  • 疎水性パラメータ計算基準値(XlogP): 0
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色〜黄色粉末
  • 密度みつど: 1.25 (14% aq.)
  • ゆうかいてん: 254-256 °C(lit.)
  • ふってん: bp0.03 93°
  • フラッシュポイント: 64.3 oC
  • PSA: 50.24000
  • LogP: 0.44680
  • じょうきあつ: <0.1 mm Hg ( 25 °C)
  • かんど: 空気に敏感である

2-methyl-2,3-dihydro-1,2-thiazol-3-one セキュリティ情報

  • 記号: GHS05 GHS06 GHS09
  • シグナルワード:Danger
  • 危害声明: H302,H314,H317,H331,H400
  • 警告文: P261,P273,P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 3077 9/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 22-23-34-37-43-50
  • セキュリティの説明: S60-S61-S36/37/39-S26-S24-S45
  • RTECS番号:NX8157080
  • 危険物標識: C
  • 包装カテゴリ:III
  • 包装グループ:II
  • ちょぞうじょうけん:Store at room temperature
  • 危険レベル:8
  • 包装等級:III
  • リスク用語:R20/21/22; R34; R43; R50
  • 危険レベル:8
  • セキュリティ用語:8

2-methyl-2,3-dihydro-1,2-thiazol-3-one 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-methyl-2,3-dihydro-1,2-thiazol-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R051847-100g
2-methyl-2,3-dihydro-1,2-thiazol-3-one
2682-20-4 99%
100g
¥3233 2023-09-09
Chemenu
CM189753-5g
2-Methyl-4-isothiazoline-3-one
2682-20-4 95%+
5g
$157 2022-12-28
abcr
AB336408-1 g
2-Methyl-4-isothiazolin-3-one (MI), 50% aqueous solution; .
2682-20-4 50%
1 g
€61.80 2023-07-19
eNovation Chemicals LLC
D576257-5g
2-Methyl-4-Isothiazolin-3-one
2682-20-4 97%
5g
$200 2024-06-05
abcr
AB336408-25 g
2-Methyl-4-isothiazolin-3-one (MI), 50% aqueous solution; .
2682-20-4 50%
25 g
€128.20 2023-07-19
abcr
AB336408-5 g
2-Methyl-4-isothiazolin-3-one (MI), 50% aqueous solution; .
2682-20-4 50%
5 g
€78.00 2023-07-19
BAI LING WEI Technology Co., Ltd.
BIOC-083N-10MG-10mg
2-Methyl-2H-isothiazol-3-one
2682-20-4
10mg
¥ 695 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R051847-1g
2-methyl-2,3-dihydro-1,2-thiazol-3-one
2682-20-4 99%
1g
¥149 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R097457-1g
2-methyl-2,3-dihydro-1,2-thiazol-3-one
2682-20-4 50% solution in H2O
1g
¥242 2023-09-09
abcr
AB336408-100 g
2-Methyl-4-isothiazolin-3-one (MI), 50% aqueous solution; .
2682-20-4 50%
100 g
€194.70 2023-07-19

2-methyl-2,3-dihydro-1,2-thiazol-3-one 合成方法

2-methyl-2,3-dihydro-1,2-thiazol-3-one 関連文献

2-methyl-2,3-dihydro-1,2-thiazol-3-oneに関する追加情報

Introduction to 2-methyl-2,3-dihydro-1,2-thiazol-3-one (CAS No. 2682-20-4)

2-methyl-2,3-dihydro-1,2-thiazol-3-one, identified by its Chemical Abstracts Service (CAS) number 2682-20-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the thiazole derivative class, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a methyl group at the 2-position and a hydroxyl-like functionality at the 3-position contributes to its unique reactivity and interaction with biological targets.

The structural motif of 2-methyl-2,3-dihydro-1,2-thiazol-3-one consists of a five-membered ring containing sulfur and nitrogen atoms, which is a hallmark of thiazole derivatives. This core structure allows for facile modifications at various positions, enabling the synthesis of numerous analogs with tailored biological properties. The compound’s ability to engage with different enzymes and receptors makes it a promising scaffold for drug discovery initiatives. Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of how modifications in the 2-methyl-2,3-dihydro-1,2-thiazol-3-one scaffold can modulate its pharmacokinetic and pharmacodynamic profiles.

In the context of modern drug development, thiazole derivatives are extensively studied for their potential to inhibit key enzymes involved in metabolic pathways relevant to diseases such as diabetes, obesity, and neurodegenerative disorders. The CAS no. 2682-20-4 identifier ensures unambiguous referencing in scientific literature and patents, facilitating collaboration among researchers worldwide. The compound’s solubility characteristics and stability under various conditions are critical factors that influence its suitability for formulation into drug products. Preliminary studies have highlighted its stability in aqueous solutions at neutral pH, suggesting potential for oral or parenteral administration.

One of the most compelling aspects of 2-methyl-2,3-dihydro-1,2-thiazol-3-one is its reported interaction with biological targets such as kinases and transcription factors. In particular, derivatives of this scaffold have shown promise in preclinical models as inhibitors of pathways implicated in cancer progression. For instance, modifications at the 5-position or introduction of additional heterocycles have been explored to enhance binding affinity and selectivity against specific targets. The growing body of evidence supporting the efficacy of thiazole-based compounds has prompted several pharmaceutical companies to incorporate this scaffold into their pipeline for novel therapeutics.

The synthesis of 2-methyl-2,3-dihydro-1,2-thiazol-3-one typically involves multi-step organic reactions starting from commercially available precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Catalytic hydrogenation and condensation reactions are commonly employed steps in its synthesis. The purity of the final product is paramount for downstream applications, particularly in pharmaceutical research where impurities can significantly affect biological activity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the identity and purity of CAS no 2682 20 4.

Recent research has also explored the role of prodrug strategies in enhancing the bioavailability and targeted delivery of thiazole derivatives like 2-methyl-2,3-dihydro-1,2-thiazol-3-one. Prodrug formulations can improve solubility or stability while allowing for controlled release at the site of action. For example, esterification or amidation of functional groups within the molecule can yield prodrugs that are metabolized into active forms upon administration. Such innovations align with broader trends in drug development aimed at improving therapeutic outcomes while minimizing side effects.

The environmental impact and sustainability considerations are increasingly important in chemical synthesis. Efforts to develop greener synthetic routes for CAS no 2682204 have focused on reducing waste generation and energy consumption without compromising yield or quality. Solvent-free reactions or use of biodegradable solvents are examples of sustainable practices being adopted in industrial-scale production. These initiatives not only benefit regulatory compliance but also contribute to corporate social responsibility goals by minimizing ecological footprints.

In conclusion, 2682204 represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its role as a scaffold for drug discovery continues to be refined through interdisciplinary approaches combining organic chemistry, medicinal chemistry, biochemistry,and computational biology。 As research progresses, it is anticipated that novel derivatives will emerge with enhanced efficacy, selectivity,and safety profiles, further solidifying the importance of this heterocyclic compound in modern medicine。

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